

Chemical properties of Ethyl 6-methoxybenzofuran-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 6-methoxybenzofuran-2-carboxylate*

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An In-Depth Technical Guide to the Chemical Properties of **Ethyl 6-methoxybenzofuran-2-carboxylate**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic system that forms the structural backbone of numerous natural products and synthetic compounds with significant therapeutic value.^{[1][2]} ^[3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.^{[2][3]} **Ethyl 6-methoxybenzofuran-2-carboxylate**, as a functionalized member of this family, represents a key building block in medicinal chemistry. The strategic placement of the methoxy group at the 6-position and the ethyl ester at the 2-position provides a versatile scaffold for further chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.^[4] This guide provides a detailed exploration of its synthesis, chemical properties, and reactivity, offering field-proven insights for its application in research and drug development.

Synthesis Pathways

The construction of the benzofuran ring is a cornerstone of heterocyclic chemistry, with several established methods available.^{[5][6][7]} For **Ethyl 6-methoxybenzofuran-2-carboxylate**, a common and efficient approach involves the reaction of a substituted salicylaldehyde with an α -halo ester derivative.

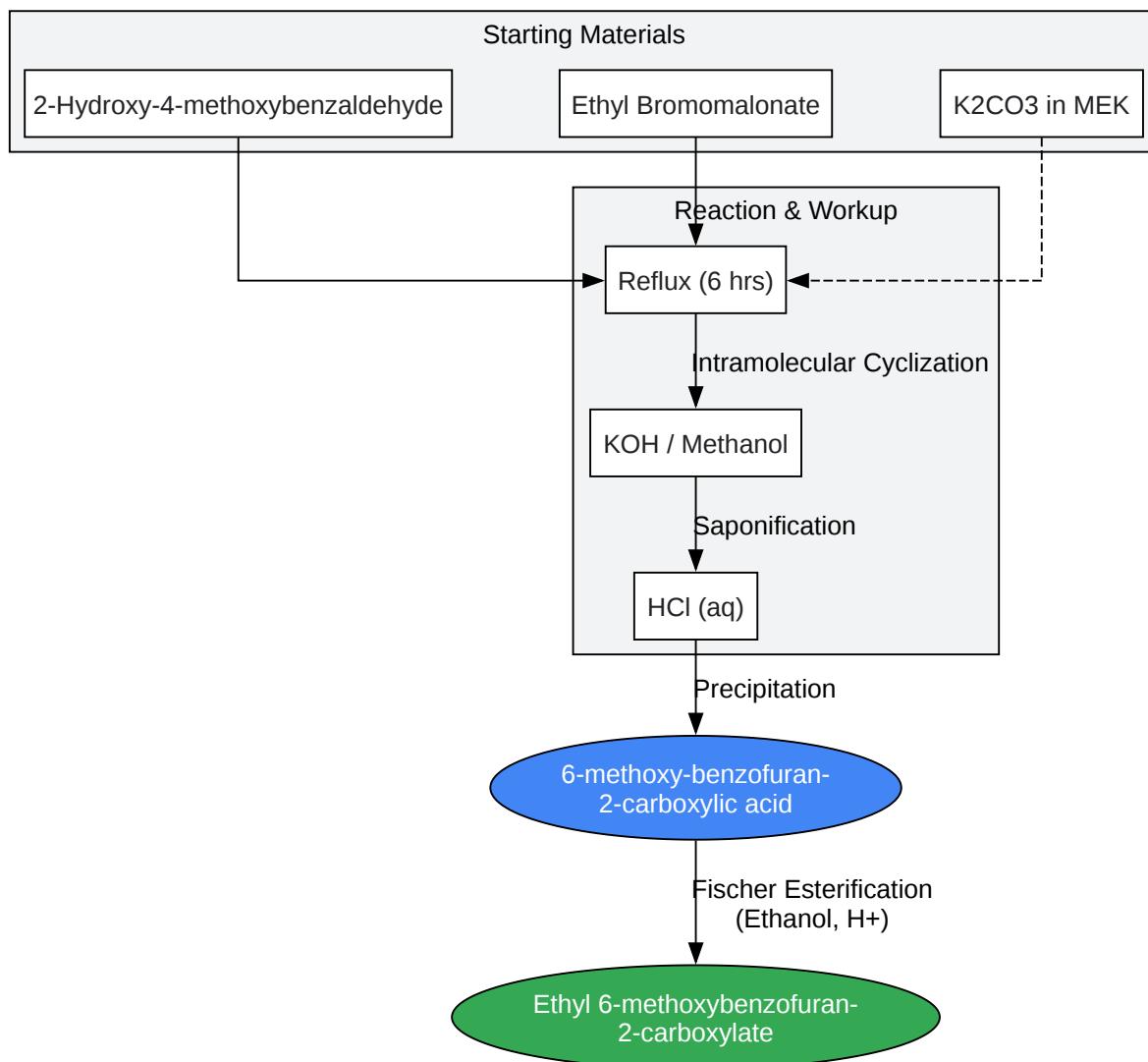
Synthesis from 2-Hydroxy-4-methoxybenzaldehyde

A widely employed method is the base-mediated cyclocondensation of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate or a related malonate derivative.^{[8][9]} This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan ring.

This protocol describes the synthesis of the parent carboxylic acid, which can be subsequently esterified to yield the ethyl ester. The synthesis involves a one-pot reaction followed by hydrolysis.^[8]

- **Reaction Setup:** To a three-necked flask, add 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).^[8]
- **Reflux:** Heat the mixture to reflux and maintain for 6 hours. The potassium carbonate acts as a base to facilitate the initial nucleophilic attack of the phenoxide on the ethyl bromomalonate.
- **Hydrolysis:** After the initial reaction, add a methanol solution of potassium hydroxide to the flask to hydrolyze the ester intermediates. Continue the reaction until hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).
- **Acidification & Precipitation:** Pour the cooled reaction mixture into an aqueous hydrochloric acid solution. Acidify the solution to a pH of approximately 1, which will protonate the carboxylate and cause the product to precipitate.^[10]
- **Isolation:** Collect the resulting solid, 6-methoxy-benzofuran-2-carboxylic acid, by vacuum filtration and dry thoroughly. The product typically presents as a solid with a melting point between 208°C and 211°C.^[8]

- Esterification (Not in Source): The resulting carboxylic acid can be converted to **Ethyl 6-methoxybenzofuran-2-carboxylate** via standard Fischer esterification, by refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.



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Caption: Synthesis of **Ethyl 6-methoxybenzofuran-2-carboxylate**.

Physicochemical and Spectroscopic Properties

The characterization of **Ethyl 6-methoxybenzofuran-2-carboxylate** relies on a combination of physical measurements and spectroscopic analysis.

Physical Properties

This data provides fundamental information about the compound's physical state and identity.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ O ₄	[11]
Molecular Weight	220.22 g/mol	[12]
Appearance	Typically a solid	N/A
Purity	Commercially available up to 98%	[12]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. While a complete dataset for the exact title compound is not available in the provided search results, the following table presents expected characteristic signals based on analyses of closely related benzofuran derivatives.[\[2\]](#)[\[10\]](#)[\[13\]](#)

Spectroscopy	Characteristic Signals
¹ H NMR	δ ~1.4 (t, 3H, -OCH ₂ CH ₃), ~3.9 (s, 3H, -OCH ₃), ~4.4 (q, 2H, -OCH ₂ CH ₃), ~7.0-7.6 (m, 4H, Ar-H and furan-H). The exact shifts and coupling constants of the aromatic protons depend on the substitution pattern.
¹³ C NMR	δ ~14.5 (-OCH ₂ CH ₃), ~56.0 (-OCH ₃), ~61.5 (-OCH ₂ CH ₃), ~100-160 (aromatic and furan carbons), ~160-165 (C=O, ester).
IR (cm ⁻¹)	~2900-3000 (C-H stretch), ~1710-1730 (C=O stretch, ester), ~1600 (C=C aromatic stretch), ~1200-1300 (C-O stretch, ether and ester). ^[14]
Mass Spec (MS)	Expected molecular ion peak (M ⁺) at m/z = 220. Fragmentation would likely involve loss of the ethoxy group (-OC ₂ H ₅) or the entire ester functionality.

Chemical Reactivity and Synthetic Utility

Ethyl 6-methoxybenzofuran-2-carboxylate is a stable compound, but the ester functionality provides a reactive handle for derivatization, which is crucial for its role as an intermediate in drug discovery.

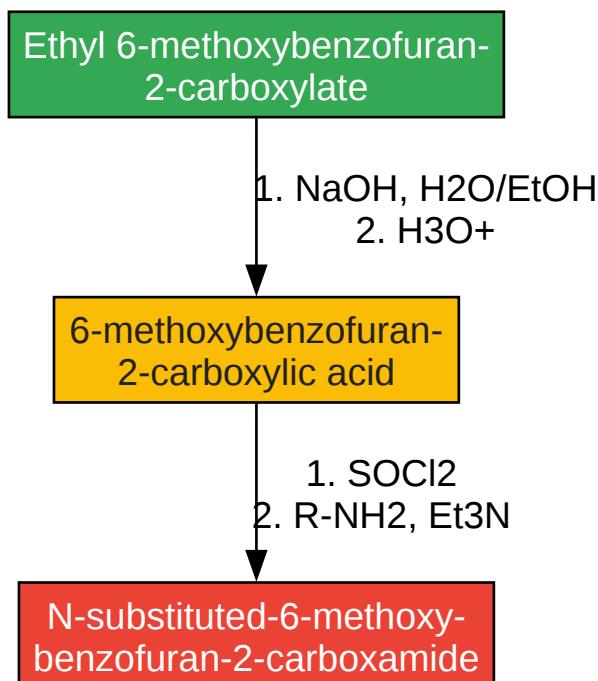
Hydrolysis to Carboxylic Acid

The most fundamental reaction is the saponification of the ethyl ester to its corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid. This is typically achieved by heating with a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidic workup.^[8] This carboxylic acid is often the key intermediate for creating more complex molecules.

Amide Formation

The carboxylic acid can be readily converted into a variety of amides, a common functional group in pharmaceuticals.^[4] This transformation is typically a two-step process.

- Acid Chloride Formation: React 6-methoxybenzofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride to form the more reactive acyl chloride intermediate. This step is usually performed in an inert solvent.
- Amine Coupling: Add the desired primary or secondary amine to the acyl chloride solution. A non-nucleophilic base, like triethylamine or pyridine, is often included to scavenge the HCl byproduct. The reaction typically proceeds smoothly at room temperature to yield the corresponding benzofuran-2-carboxamide.[15]



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